3-Bromo-5-fluoro-4-hydroxybenzonitrile chemical properties
3-Bromo-5-fluoro-4-hydroxybenzonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoro-4-hydroxybenzonitrile
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and potential applications of 3-Bromo-5-fluoro-4-hydroxybenzonitrile. This document moves beyond a simple data sheet to provide in-depth analysis and field-proven insights into the strategic utility of this versatile chemical building block.
Introduction: A Strategically Substituted Synthon
3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS No. 1235841-38-9) is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique arrangement of a nitrile, a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring imparts a distinct reactivity profile and makes it a valuable intermediate for the synthesis of complex molecular architectures.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern therapeutic design, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3] The presence of the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the nitrile and hydroxyl groups offer multiple avenues for chemical modification. This guide will elucidate the core chemical properties of this compound, providing a framework for its effective utilization in research and development.
Physicochemical and Structural Properties
The fundamental properties of 3-Bromo-5-fluoro-4-hydroxybenzonitrile are summarized below. These data are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| CAS Number | 1235841-38-9 | [1] |
| Molecular Formula | C₇H₃BrFNO | [2] |
| Molecular Weight | 216.01 g/mol | [2] |
| Appearance | White Solid | [2] |
| Purity | ≥97% (Typical) | [2] |
| IUPAC Name | 3-bromo-5-fluoro-4-hydroxybenzonitrile | [1] |
| InChI Key | NFKJFNKASNIOKU-UHFFFAOYSA-N | [2] |
| SMILES | N#CC1=CC(F)=C(O)C(Br)=C1 | [4] |
| Storage Temperature | 0 °C | [2] |
| Melting Point | Data not available. For comparison, the related compound 3-Bromo-4-hydroxybenzonitrile melts at 154-161 °C. | N/A |
| pKa (Phenolic OH) | ~6.5 - 7.5 (Estimated) | N/A |
Note on pKa Estimation: The pKa of the phenolic hydroxyl group is significantly influenced by the strongly electron-withdrawing nitrile (-CN) and fluorine (-F) groups, and the moderately withdrawing bromine (-Br) group. These substituents stabilize the corresponding phenoxide anion, making the proton more acidic than that of phenol (pKa ≈ 10). The precise value requires experimental determination.
Synthesis and Purification
While specific literature detailing the synthesis of 3-Bromo-5-fluoro-4-hydroxybenzonitrile is not widely published, a robust synthetic route can be designed based on established organic chemistry principles and analogous transformations.[5][6] The most logical approach involves the regioselective electrophilic bromination of a fluorinated hydroxybenzonitrile precursor.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available 3-Fluoro-4-hydroxybenzonitrile.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is predictive and should be optimized under appropriate laboratory safety protocols.
Step 1: Synthesis of 3-Fluoro-4-hydroxybenzonitrile from 4-Bromo-2-fluorophenol This step is based on a known procedure for a similar transformation.[1]
-
To a flask equipped with a magnetic stirrer and nitrogen inlet, add 4-Bromo-2-fluorophenol (1.0 eq) and Copper(I) Cyanide (CuCN, 1.2 eq).
-
Add N-Methyl-2-pyrrolidone (NMP) as the solvent.
-
Heat the reaction mixture to 150 °C and stir for 5 hours under a nitrogen atmosphere. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and dilute with diethyl ether.
-
Perform an aqueous workup, washing sequentially with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Fluoro-4-hydroxybenzonitrile.
Step 2: Bromination of 3-Fluoro-4-hydroxybenzonitrile This step is adapted from the bromination of a structurally similar aldehyde.[5]
-
Dissolve the crude 3-Fluoro-4-hydroxybenzonitrile (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (Br₂, 1.2 eq) in acetic acid to the reaction mixture.
-
Causality: The hydroxyl group is a strong activating, ortho-, para-director. The fluorine is a deactivating ortho-, para-director. The nitrile is a strong deactivating, meta-director. The position ortho to the hydroxyl group and meta to the nitrile (C5) is the most electronically favorable site for electrophilic substitution. Acetic acid is a suitable polar protic solvent for this reaction.
-
-
Stir the reaction at a moderately elevated temperature (e.g., 45 °C) for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
After completion, remove the solvent under reduced pressure.
-
Add saturated brine to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
Purification
The crude product should be purified to achieve the desired >97% purity.
-
Methodology: Column chromatography on silica gel is the standard method. A solvent system of petroleum ether/ethyl acetate is a good starting point for elution.[5]
-
Validation: Purity should be confirmed by HPLC and structural identity verified by NMR and MS analysis.
Spectral and Analytical Characterization
While a full experimental dataset is not publicly available, the spectral properties can be reliably predicted based on the structure. This predictive analysis is an essential tool for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The spectrum will be simple, showing two aromatic protons.
-
H-2: Expected around 7.5-7.7 ppm. It will appear as a doublet, coupled to the fluorine at C-5 (⁴JHF ~2-3 Hz).
-
H-6: Expected around 7.3-7.5 ppm. It will appear as a doublet, coupled to the fluorine at C-5 (³JHF ~8-10 Hz).
-
OH: A broad singlet, chemical shift is concentration and solvent dependent (typically 5-10 ppm).
-
-
¹³C NMR (Predicted): The spectrum will show all 7 carbon signals, with C-F coupling being a key diagnostic feature.
-
C-CN: ~115-118 ppm (quartet, low intensity).
-
C-Br (C-3): ~105-110 ppm.
-
C-F (C-5): ~155-160 ppm (large doublet, ¹JCF ~240-250 Hz).
-
C-OH (C-4): ~150-154 ppm (doublet, ²JCF).
-
Aromatic CH carbons (C-2, C-6): ~115-130 ppm (both will show coupling to fluorine).
-
Quaternary C (C-1): ~100-105 ppm.
-
Infrared (IR) Spectroscopy
Characteristic absorption bands are expected for the functional groups present.
-
O-H stretch: Broad band at ~3200-3500 cm⁻¹.
-
C≡N stretch: Sharp, medium intensity band at ~2220-2240 cm⁻¹.
-
C=C stretch (aromatic): Bands at ~1550-1600 cm⁻¹.
-
C-F stretch: Strong band at ~1100-1250 cm⁻¹.
-
C-Br stretch: Band in the fingerprint region, ~500-650 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity at m/z 215 and 217.
Chemical Reactivity and Synthetic Potential
The reactivity of 3-Bromo-5-fluoro-4-hydroxybenzonitrile is governed by the interplay of its functional groups, making it a versatile synthetic intermediate.
Caption: Key reaction sites on 3-Bromo-5-fluoro-4-hydroxybenzonitrile.
-
Bromine Atom (C-3): This is the primary site for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, allowing for the formation of C-C, C-N, and C-O bonds. This is arguably its most valuable feature for drug discovery programs.
-
Nitrile Group (-CN): The nitrile is a versatile functional group. It can be:
-
Hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions.
-
Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a key linker for further derivatization.
-
-
Hydroxyl Group (-OH): The phenolic hydroxyl group can be readily O-alkylated or O-acylated to generate ether and ester derivatives, respectively. This modification is often used to tune solubility and pharmacokinetic properties.
-
Fluorine Atom (C-5): While generally less reactive than the bromine, the fluorine can undergo nucleophilic aromatic substitution (SₙAr) under forcing conditions, particularly due to activation by the ortho-hydroxyl and para-nitrile groups.
Applications in Research and Drug Development
3-Bromo-5-fluoro-4-hydroxybenzonitrile is not just a chemical curiosity; it is a building block designed for purpose. Its utility stems from its capacity to serve as a scaffold for generating libraries of novel compounds for biological screening.
-
Fragment-Based Drug Discovery (FBDD): Its relatively small size and diverse functionality make it an ideal starting point or "fragment" for FBDD campaigns.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The ability to functionalize the bromine position and modify the other groups allows for systematic exploration of the chemical space around a target's active site. For instance, related benzamide derivatives have been investigated as FGFR1 inhibitors.[7]
-
Materials Science: Polysubstituted benzonitriles are known precursors for liquid crystals. The specific substitution pattern of this molecule could be explored for the synthesis of novel materials with unique electronic properties.[6]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. 3-Bromo-5-fluoro-4-hydroxybenzonitrile possesses notable hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Hazard Classifications:
-
Recommended PPE:
-
Safety goggles or face shield
-
Chemically resistant gloves (e.g., nitrile)
-
Laboratory coat
-
Work should be conducted in a well-ventilated fume hood.
-
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 0 °C.[2]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
3-Bromo-5-fluoro-4-hydroxybenzonitrile is a highly functionalized and synthetically versatile building block. The strategic placement of its four distinct functional groups provides a rich platform for chemical exploration. Its primary value lies in its potential for derivatization through cross-coupling reactions at the bromine position, enabling the rapid generation of diverse molecular entities for drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, equipping researchers with the foundational knowledge to leverage this compound in their scientific endeavors.
References
-
NextSDS. (n.d.). 3-bromo-5-fluoro-4-hydroxybenzonitrile — Chemical Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
-
NIST. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzonitrile. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-hydroxy- (CAS 767-00-0). Retrieved from [Link]
-
Journal of King Saud University - Science. (2021). Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Retrieved from [Link]
Sources
- 1. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 2. 3-Bromo-5-fluoro-4-hydroxy-benzonitrile | 1235841-38-9 [sigmaaldrich.com]
- 3. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) MS [m.chemicalbook.com]
- 4. 1235841-38-9|3-Bromo-5-fluoro-4-hydroxybenzonitrile|BLD Pharm [bldpharm.com]
- 5. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 7. 3-Bromo-4-hydroxy-5-trifluoromethyl-benzonitrile | 1891662-49-9 [sigmaaldrich.com]
